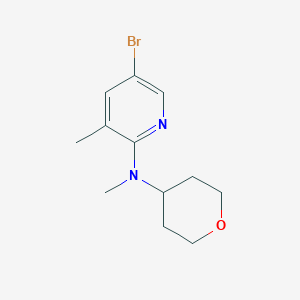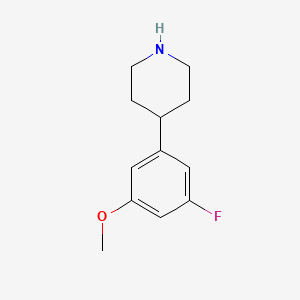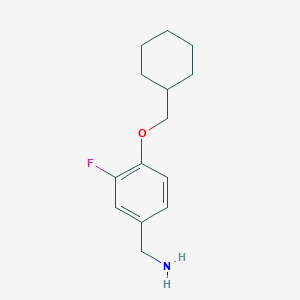
4-Methyl-5-(thiophen-2-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Metil-5-(tiofen-2-il)piridin-2-amina es un compuesto heterocíclico que presenta un anillo de piridina sustituido con un grupo metilo en la posición 4 y un anillo de tiofeno en la posición 5. Este compuesto es de gran interés debido a sus posibles aplicaciones en química medicinal y ciencia de materiales. La presencia de ambos anillos de piridina y tiofeno en su estructura confiere propiedades químicas y biológicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Metil-5-(tiofen-2-il)piridin-2-amina generalmente implica la formación del anillo de piridina seguida de la introducción de la unidad de tiofeno. Un método común es la ciclización de precursores apropiados en condiciones controladas. Por ejemplo, comenzando con 4-metil-2,5-dibromopiridina, se puede emplear una reacción de acoplamiento de Suzuki-Miyaura con ácido tiofeno-2-borónico para introducir el anillo de tiofeno . La reacción se lleva a cabo típicamente en presencia de un catalizador de paladio y una base como carbonato de potasio en un disolvente orgánico como dimetilformamida (DMF).
Métodos de Producción Industrial
La producción industrial de 4-Metil-5-(tiofen-2-il)piridin-2-amina puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, es crucial para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Metil-5-(tiofen-2-il)piridin-2-amina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como peróxido de hidrógeno o permanganato de potasio para introducir grupos funcionales que contienen oxígeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como hidruro de litio y aluminio para reducir cualquier grupo nitro o carbonilo presente.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en agua.
Reducción: Hidruro de litio y aluminio en éter o borohidruro de sodio en metanol.
Sustitución: Halogenación utilizando N-bromosuccinimida (NBS) o nitración utilizando ácido nítrico en ácido sulfúrico.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de piridina, mientras que las reacciones de sustitución pueden introducir halógenos, grupos nitro o grupos alquilo en posiciones específicas de los anillos.
Aplicaciones Científicas De Investigación
4-Metil-5-(tiofen-2-il)piridin-2-amina tiene diversas aplicaciones en la investigación científica:
Química: Sirve como un bloque de construcción para la síntesis de compuestos heterocíclicos más complejos y como un ligando en la química de coordinación.
Medicina: Se investiga su potencial como agente terapéutico debido a su capacidad para interactuar con diversos objetivos biológicos.
Mecanismo De Acción
El mecanismo de acción de 4-Metil-5-(tiofen-2-il)piridin-2-amina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas quinasas o interactuar con el ADN, afectando procesos celulares como la proliferación y la apoptosis . Las vías y los objetivos exactos dependen de la aplicación específica y las modificaciones estructurales del compuesto.
Comparación Con Compuestos Similares
4-Metil-5-(tiofen-2-il)piridin-2-amina se puede comparar con otros compuestos similares, como:
2-Tiofenoetanamina: Este compuesto presenta un anillo de tiofeno con un grupo amina, similar a la unidad de tiofeno en 4-Metil-5-(tiofen-2-il)piridin-2-amina.
N-Metil-1-(5-(piridin-4-il)tiofen-2-il)metanamina: Este compuesto tiene una estructura similar, pero con un patrón de sustitución diferente en los anillos de piridina y tiofeno.
Fármacos basados en tiofeno: Compuestos como el suprofeno y la articaína, que contienen anillos de tiofeno, se utilizan por sus propiedades antiinflamatorias y anestésicas.
La singularidad de 4-Metil-5-(tiofen-2-il)piridin-2-amina radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C10H10N2S |
|---|---|
Peso molecular |
190.27 g/mol |
Nombre IUPAC |
4-methyl-5-thiophen-2-ylpyridin-2-amine |
InChI |
InChI=1S/C10H10N2S/c1-7-5-10(11)12-6-8(7)9-3-2-4-13-9/h2-6H,1H3,(H2,11,12) |
Clave InChI |
MGBYLMRXDFFCKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C2=CC=CS2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B12074922.png)
![4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B12074926.png)


![Glutaryl-[(s)-leucine tert-butyl ester]](/img/structure/B12074940.png)
![(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B12074954.png)

![[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine](/img/structure/B12074965.png)





![[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium](/img/structure/B12075000.png)
